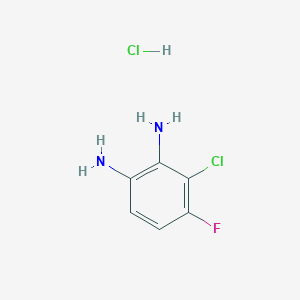

3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride

Description

3-Chloro-4-fluorobenzene-1,2-diamine hydrochloride is a halogenated aromatic diamine derivative with the molecular formula C₆H₆ClFN₂·HCl . The compound features a benzene ring substituted with chlorine (Cl) at position 3, fluorine (F) at position 4, and two amine (-NH₂) groups at positions 1 and 2. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Key structural attributes:

- Electron-withdrawing substituents: Cl and F groups influence electronic distribution, affecting reactivity in coupling or condensation reactions.

- Hydrogen-bonding capacity: The diamine moiety enables interactions with carbonyl groups, facilitating heterocycle synthesis (e.g., benzimidazoles or quinoxalines) .

Properties

IUPAC Name |

3-chloro-4-fluorobenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-5-3(8)1-2-4(9)6(5)10;/h1-2H,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHYIONHUYUAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorobenzene-1,2-diamine typically involves the reduction of 4-fluoro-2-nitroaniline. The process includes the following steps:

Reduction: 4-Fluoro-2-nitroaniline is reduced using hydrogen gas in the presence of a catalyst such as Raney nickel.

Filtration and Distillation: After the reaction is complete, the catalyst is removed by filtration, and the product is purified by distillation under reduced pressure.

Industrial Production Methods

Industrial production methods for 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride involve similar reduction processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often crystallized to obtain the hydrochloride salt.

Chemical Reactions Analysis

Cyclization Reactions

This compound participates in heterocyclic ring formation. For example, reacting with selenium dioxide (SeO₂) under reflux conditions in ethanol yields benzoselenadiazoles :

Subsequent nitration of these selenadiazoles with HNO₃/H₂SO₄ introduces nitro groups:

text4-chlorobenzo[c][1,2,5]selenadiazole + HNO₃/H₂SO₄ → 4-chloro-7-nitrobenzo[c][1,2,5]selenadiazole (97% yield)

Diazotization and Coupling Reactions

The amino groups enable diazotization, forming diazonium salts that participate in coupling reactions. Typical reagents include:

-

Sodium nitrite (NaNO₂) in acidic media (e.g., HCl) for diazonium salt formation.

-

Electron-rich aromatic compounds (e.g., phenols, anilines) for azo coupling.

Example Pathway:

-

Diazotization:

-

Coupling:

Diazonium salt + β-naphthol → Azo dye (orange/red precipitate).

Nucleophilic Substitution

The chlorine substituent undergoes substitution reactions with nucleophiles (e.g., hydroxide, amines):

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KF or CsF | DMSO, 100–120°C | 3-Fluoro-4-chloroaniline | Fluorine displacement | |

| NH₃ (aqueous) | Reflux | 3-Amino-4-fluorobenzene derivatives | Amine substitution |

Hydrogenation and Reduction

While not a reaction of the compound itself, its synthesis involves hydrogenation of nitro precursors. For example:

text3-Chloro-4-fluoronitrobenzene + H₂ (Pd/C catalyst) → 3-Chloro-4-fluoroaniline (90% yield) [2]

This intermediate is then converted to the diamine hydrochloride via salt formation with HCl gas .

Salt Formation and Stability

The hydrochloride salt enhances stability by preventing oxidation of the amino groups. Key steps include:

-

Dissolving freebase in ethanol.

-

Saturating with HCl gas to precipitate the hydrochloride salt (mp: 116–120°C) .

Reactivity Comparison

The dual halogen substitution (Cl and F) increases electrophilicity compared to mono-halogenated analogs:

| Compound | Reaction Rate with SeO₂ | Nitration Efficiency |

|---|---|---|

| 3-Chloro-4-fluorobenzene-1,2-diamine | Fast (91% yield) | High (97% yield) |

| 4-Fluoro-1,2-phenylenediamine | Moderate (75% yield) | Moderate (82% yield) |

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride has several notable applications in scientific research:

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of various substituted benzene derivatives. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and protein modifications. Its amine groups can form covalent bonds with active sites on enzymes, leading to inhibition or alteration of enzyme activity. This mechanism is crucial for developing enzyme inhibitors that can be used therapeutically.

Pharmaceutical Development

3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride acts as a precursor for synthesizing pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects against various diseases, including inflammatory conditions and cancers.

Industrial Applications

In industrial settings, this compound is employed in producing dyes, pigments, and other chemical products. Its unique reactivity due to the presence of both chlorine and fluorine makes it suitable for various chemical processes.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of 3-Chloro-4-fluorobenzene-1,2-diamine effectively inhibited specific enzymes involved in metabolic pathways associated with cancer cell proliferation. The research highlighted how modifications to the compound could enhance its inhibitory potency.

Case Study 2: Synthesis of Antiviral Agents

Research focused on synthesizing antiviral agents utilizing this compound as a building block revealed promising results against viral infections. The study showcased various synthetic routes leading to compounds with enhanced antiviral activity.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved include nucleophilic attack on the amine groups and electrophilic substitution on the aromatic ring .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share the benzene-1,2-diamine core but differ in substituents and physicochemical properties:

Key Observations :

Physicochemical Properties

Notes:

- The hydrochloride salt form improves aqueous solubility, critical for biological applications.

- Higher LogP values in methyl-substituted analogs suggest increased lipophilicity, favoring blood-brain barrier penetration in drug design .

Biological Activity

3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. Its biological activity is primarily linked to its role as an intermediate in the synthesis of pharmaceuticals and its interactions with specific enzymes and proteins. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Structure:

- Chemical Formula: C6H6ClF2N2.HCl

- Molecular Weight: 196.06 g/mol

The compound features a chlorinated and fluorinated aromatic ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride is attributed to its ability to form covalent bonds with enzymes and proteins. This interaction can lead to:

- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site.

- Protein Modification: It may induce conformational changes in proteins, affecting their function.

Interaction with Enzymes

- Trypanosoma brucei Methionyl-tRNA Synthetase:

- Tyrosinase Inhibition:

Biological Applications

3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride has diverse applications in biological research:

- Medicinal Chemistry: Serves as a precursor in synthesizing pharmaceutical compounds.

- Enzyme Studies: Utilized in studying enzyme interactions and modifications.

- Industrial Applications: Employed in producing dyes and pigments.

Case Study 1: Antiparasitic Activity

A series of compounds related to 3-Chloro-4-fluorobenzene-1,2-diamine were evaluated for their antiparasitic properties against Trypanosoma brucei. The study highlighted that modifications to the benzene ring significantly impacted the efficacy of the inhibitors.

| Compound | EC50 (nM) | Toxicity (Mammalian Cells) |

|---|---|---|

| Compound A | 39 | Low |

| Compound B | 22 | Low |

Case Study 2: Tyrosinase Inhibition

In a study focusing on tyrosinase inhibition, compounds incorporating the 3-chloro-4-fluorophenyl motif demonstrated enhanced activity compared to reference compounds.

| Compound | Inhibition (%) | Binding Affinity (Kd) |

|---|---|---|

| Compound X | 85 | 10 µM |

| Compound Y | 90 | 5 µM |

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-fluorobenzene-1,2-diamine;hydrochloride, and how can reaction efficiency be improved?

Methodological Answer: Synthesis of this compound often involves halogenation and diamine formation. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates. Solvent-solute interactions, as studied in structurally similar compounds, suggest binary solvent mixtures (e.g., ethanol/water) improve yield by balancing solubility and reactivity .

- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) can accelerate halogen substitution. Computational reaction path searches (e.g., quantum chemical calculations) help identify energy barriers and optimize conditions .

- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity. Separation technologies like membrane filtration may reduce impurities .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopy : Use H/C NMR to confirm aromatic substitution patterns and diamine functionality. Compare experimental spectra with PubChem’s predicted data for validation .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (193.07 g/mol) and detects isotopic patterns for chlorine/fluorine .

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses stability; decomposition temperatures >200°C indicate suitability for high-temperature reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required due to potential hydrochloride dust inhalation .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation. Avoid prolonged exposure to light/moisture .

- Waste Disposal : Neutralize with dilute NaOH before disposal. Follow EPA guidelines for halogenated amine waste .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- Reaction Modeling : Density Functional Theory (DFT) calculates transition states for chlorination/fluorination steps. Tools like Gaussian or ORCA predict regioselectivity and byproduct formation .

- Machine Learning : Train models on PubChem data to predict solubility or reactivity. Software like ChemAxon or Schrödinger’s Suite optimizes virtual screening of derivatives .

- Data Integration : Combine experimental results (e.g., kinetic data) with computational outputs to refine reaction mechanisms via iterative feedback loops .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent enzyme inhibition results)?

Methodological Answer:

- Statistical Analysis : Apply ANOVA or Bayesian inference to identify outliers in biological assays. Reproducibility checks under controlled conditions (pH, temperature) are critical .

- Mechanistic Studies : Use stopped-flow kinetics or surface plasmon resonance (SPR) to differentiate competitive vs. non-competitive enzyme inhibition modes .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-chloro-5-fluorobenzamidine hydrochloride) to isolate substituent-specific effects .

Q. How does solvent polarity impact the compound’s stability and reactivity in multi-step syntheses?

Methodological Answer:

- Solvent Screening : Test solvents like DMSO, THF, and acetonitrile. Solvent polarity indices (e.g., Kamlet-Taft parameters) correlate with reaction rates and intermediate stability .

- Degradation Studies : Monitor stability via UV-Vis spectroscopy under varying solvent conditions. Protic solvents (e.g., methanol) may accelerate hydrolysis of the diamine group .

- HPLC Tracking : Use gradient elution to detect degradation products. Coupled with mass spectrometry, this identifies reactive intermediates .

Q. What advanced techniques validate the compound’s role in enzyme inhibition or receptor binding studies?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS) for receptor interactions .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify binding pockets and guide structure-activity relationship (SAR) studies .

- In Silico Docking : Use AutoDock Vina or Glide to simulate binding poses. Validate with mutagenesis studies to confirm key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.